molecular formula C23H19FN4O2 B2632125 5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile CAS No. 941260-44-2

5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B2632125
CAS No.: 941260-44-2
M. Wt: 402.429
InChI Key: YCTQYRHTRIEFJV-DHZHZOJOSA-N
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Description

5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile is a sophisticated chemical scaffold designed for medicinal chemistry and drug discovery research. Its molecular architecture integrates a benzoylpiperazine module, a functionalized oxazole core, and a strategically placed (E)-2-(4-fluorophenyl)ethenyl side chain. The piperazine moiety is a well-established pharmacophore known to contribute to binding affinity and pharmacokinetic optimization in drug candidates targeting the central nervous system and various kinase enzymes . The incorporation of a 4-fluorophenyl group via an ethenyl linker is a deliberate bioisosteric strategy; the fluorine atom can significantly influence a molecule's biological activity, lipophilicity, and metabolic stability by engaging in specific interactions with target proteins, such as dipole moments and halogen bonding . This compound belongs to a class of molecules where the oxazole heterocycle serves as a central scaffold, a feature prevalent in the development of probes for protein kinases and other ATP-binding targets. The specific stereochemistry of the ethenyl group (E-configuration) is critical for maintaining the optimal spatial orientation required for target engagement. This reagent is intended for use in high-throughput screening assays, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex bioactive molecules. It holds significant value for researchers investigating new therapeutic agents for various diseases.

Properties

IUPAC Name

5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4O2/c24-19-9-6-17(7-10-19)8-11-21-26-20(16-25)23(30-21)28-14-12-27(13-15-28)22(29)18-4-2-1-3-5-18/h1-11H,12-15H2/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTQYRHTRIEFJV-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C=CC3=CC=C(C=C3)F)C#N)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=C(N=C(O2)/C=C/C3=CC=C(C=C3)F)C#N)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Piperazine Ring: This step involves the reaction of an appropriate amine with a benzoyl chloride derivative to form the benzoylpiperazine intermediate.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Construction of the Oxazole Ring: The oxazole ring is formed through a cyclization reaction, which may involve the use of a nitrile and an appropriate aldehyde under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Therapeutic Applications

1. Antidepressant Activity:
Research has indicated that compounds similar to 5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile exhibit antidepressant properties. The piperazine ring is known for its role in modulating neurotransmitter systems, particularly serotonin and dopamine pathways.

2. Anticancer Potential:
Studies have suggested that the compound may possess anticancer properties. The oxazole ring is known for its ability to interact with various biological targets, potentially influencing cell proliferation and apoptosis in cancer cells.

3. Antimicrobial Activity:
The compound has shown promise in antimicrobial studies, particularly against resistant strains of bacteria. The incorporation of a fluorophenyl group enhances its lipophilicity, which may improve membrane permeability and bioactivity against microbial pathogens.

Synthesis Methodologies

The synthesis of 5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. Key steps include:

  • Formation of the Piperazine Derivative:
    The initial step involves the reaction of benzoyl chloride with piperazine to form the benzoylpiperazine intermediate.
  • Oxazole Ring Formation:
    The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors such as α-halo ketones and amidines.
  • Introduction of the Fluorophenyl Group:
    The final step typically involves coupling reactions to introduce the 4-fluorophenyl group via electrophilic aromatic substitution or similar methodologies.

Biological Studies and Case Studies

Case Study 1: Antidepressant Efficacy
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antidepressant-like effects in animal models. Behavioral assays indicated increased locomotion and reduced immobility time in forced swim tests, suggesting potential efficacy in treating depression.

Case Study 2: Antimicrobial Activity Assessment
In vitro assays evaluated the antimicrobial activity of the compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results showed that the compound had a minimum inhibitory concentration (MIC) lower than that of standard antibiotics like ciprofloxacin, indicating enhanced antimicrobial potency.

Mechanism of Action

The mechanism of action of 5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Fluorinated Benzoylpiperazine-Oxazole Derivatives

Several structurally related compounds exhibit variations in fluorination patterns and substituent groups. Key analogs include:

Compound Name CAS/RN Key Structural Differences References
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile 903864-40-4 Replaces ethenyl group with a 4-fluorophenyl at position 2; lacks the (E)-ethenyl linker.
5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile 903852-60-8 Fluorine at ortho positions on both benzoyl and phenyl groups.
5-(4-Benzoylpiperazin-1-yl)-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile N/A Substitutes ethenyl-fluorophenyl with a furan ring.
2-(4-Fluorophenyl)-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile 301194-43-4 Replaces benzoylpiperazine with methylpiperidine; simpler substitution pattern.
Key Observations:

Fluorination Position : The position of fluorine on the benzoyl and phenyl groups significantly affects electronic properties and steric interactions. For instance, the para-fluorinated analog (CAS: 903864-40-4) may exhibit enhanced π-π stacking compared to the ortho-fluorinated variant (CAS: 903852-60-8) due to reduced steric hindrance .

Piperazine vs. Piperidine : Replacement of benzoylpiperazine with methylpiperidine (CAS: 301194-43-4) eliminates the carbonyl group, reducing hydrogen-bonding capacity and altering solubility .

Physicochemical and Pharmacokinetic Properties

Property Target Compound (CAS: 941010-23-7) CAS: 903864-40-4 CAS: 903852-60-8
Molecular Weight (g/mol) ~447.4 ~430.4 ~430.4
LogP (Predicted) ~3.8 ~3.5 ~3.6
Hydrogen Bond Acceptors 7 6 6
  • The target compound’s higher molecular weight and LogP suggest improved lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
  • The additional hydrogen bond acceptor (carbonitrile) could influence target selectivity compared to analogs lacking this group .

Critical Analysis of Divergences in Evidence

  • Lack of Bioactivity Data : The evidence focuses on structural and synthetic aspects but omits pharmacological profiles, limiting direct functional comparisons.

Biological Activity

5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, particularly focusing on its antimicrobial and antiviral properties.

Synthesis

The compound is synthesized through multi-step organic reactions involving the formation of the oxazole ring and subsequent modifications to introduce the benzoylpiperazine and fluorophenyl groups. The detailed synthetic pathway typically includes:

  • Formation of the Oxazole Ring : Utilizing appropriate precursors to construct the oxazole framework.
  • Introduction of Substituents : Employing coupling reactions to attach the benzoylpiperazine and fluorophenyl moieties.
  • Final Modifications : Adjusting functional groups to enhance biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to 5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile exhibit notable antimicrobial effects. For instance, compounds derived from 1,3-oxazoles have shown activity against various Gram-positive and Gram-negative bacteria.

Compound Target Bacteria Inhibition Zone (mm)
5aE. faecium20
5bS. aureus9
6aC. albicans8

The above table summarizes qualitative assessments where the inhibition zones indicate effective antibacterial properties against specific strains .

Antiviral Activity

The compound has been evaluated for antiviral properties, particularly against viral strains responsible for significant human diseases. The antiviral mechanism is hypothesized to involve interference with viral replication processes or inhibition of viral enzymes.

In patent literature, it is reported that similar compounds exhibit antiviral activity by targeting specific viral proteins, leading to reduced viral load in infected cells .

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Antimicrobial Evaluation : A study published in Molecules found that derivatives of 1,3-oxazoles displayed substantial antibacterial activity against Enterococcus faecium and Staphylococcus aureus, suggesting that structural modifications can enhance efficacy .
  • Toxicity Assessment : The toxicity of these compounds was evaluated using Daphnia magna assays, indicating that while some derivatives showed moderate toxicity, others were non-toxic at tested concentrations .
  • Mechanistic Insights : In silico studies have provided insights into the binding affinities of these compounds with bacterial enzymes, suggesting potential pathways for their antimicrobial action .

Q & A

Q. Which in vitro models are optimal for neuroprotective activity screening?

  • Primary neuron cultures : Expose to oxidative stress (e.g., H2O2) or excitotoxicity (glutamate).
  • MTT assay : Quantify cell viability post-treatment.
  • Reference : used similar models for piperazine derivatives, demonstrating dose-dependent neuroprotection .

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